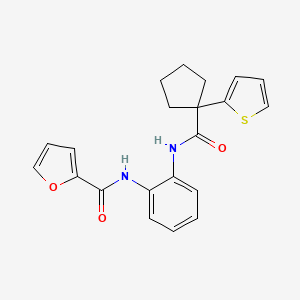

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide

Description

N-(2-(1-(Thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a cyclopentane ring fused to a thiophene moiety and linked via a carboxamide group to a phenyl ring, which is further substituted with a furan-2-carboxamide group. This structure integrates sulfur-containing thiophene and oxygen-containing furan heterocycles, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXYYDLVPZXYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including cyclopentane carboxylation and subsequent amide formation. The furan carboxamide group is then introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide can undergo various chemical reactions including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide groups can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene and furan compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide have shown notable antibacterial and antifungal activities. A study demonstrated that certain thiophene carboxanilide derivatives presented genotoxicity in bacterial and mammalian cells, suggesting their potential as antimicrobial agents .

Cancer Research

The compound's structure suggests potential applications in cancer treatment. For example, related furan derivatives have been studied for their chemopreventive effects. A specific derivative, (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), was shown to induce the expression of protective proteins against carcinogenic agents like 4-nitroquinoline 1-oxide (4NQO), highlighting the potential of similar compounds in cancer therapy .

Organic Electronics

Compounds with thiophene and furan moieties are often used in organic electronics due to their electronic properties. The incorporation of such structures into polymers can enhance conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability of these compounds to form π-stacking interactions is crucial for improving charge transport in these materials .

Sensor Development

The unique electronic properties of thiophene and furan derivatives also lend themselves to sensor technology. These compounds can be employed in the development of sensors for detecting environmental pollutants or biological markers due to their ability to undergo changes in conductivity or fluorescence upon interaction with target analytes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include condensation reactions between appropriate precursors followed by purification methods such as recrystallization or chromatography. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Thiophene vs. Furan Carboxamides

a. N-(2-Nitrophenyl)thiophene-2-carboxamide (I) and N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

- Structural Features :

- Both compounds share a nitro-substituted phenyl ring connected to a heterocyclic carboxamide (thiophene in I, furan in 2NPFC).

- Dihedral angles between the benzene and heterocyclic rings are comparable:

- I : 13.53° (molecule A) and 8.50° (molecule B) .

- 2NPFC : 9.71° .

- Bond Lengths :

- Thiophene’s C–S bonds (1.714–1.731 Å) differ from furan’s C–O bonds (~1.36 Å), influencing electronic delocalization and molecular rigidity .

- Crystal Packing :

- Biological Relevance: Thiophene derivatives are associated with genotoxicity in mammalian cells, whereas furan carboxamides may exhibit different pharmacological profiles due to oxygen’s electronegativity .

b. N-(2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl)cyclopentanecarboxamide (CAS 2097865-73-9)

- Structural Features: Combines furan-2-yl and thiophen-3-yl groups on an ethyl backbone linked to a cyclopentane carboxamide. Molecular formula: C16H19NO2S (MW 289.4), distinct from the target compound’s likely higher molecular weight due to additional phenyl substitution .

Comparative Analysis of Key Properties

Implications for Drug Design

- Thiophene vs. Furan’s oxygen offers stronger hydrogen-bonding capacity, which may improve solubility .

Biological Activity

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pain management and analgesic properties. This article explores the compound's synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, including a thiophene ring, a cyclopentanecarboxamide moiety, and a furan carboxamide. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

Synthesis Methodology:

The synthesis typically involves:

- Reaction of Cyclopentanecarboxylic Acid : This is reacted with thiophene-2-ylamine and phenyl isocyanate under controlled conditions to yield the desired product.

- Solvent and Catalyst Usage : The reaction is conducted in the presence of suitable solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors. The compound exhibits affinity for:

- Mu Opioid Receptors (MOR) : Involved in mediating analgesic effects.

- Delta Opioid Receptors (DOR) : Potentially contributing to mood regulation.

- Kappa Opioid Receptors (KOR) : Associated with dysphoria but also analgesia.

By binding to these receptors, the compound modulates pain signals, leading to antinociceptive effects. This mechanism positions it as a candidate for further development in pain relief therapies.

Antinociceptive Properties

Research has shown that this compound exhibits significant antinociceptive effects in various animal models. A study demonstrated that the compound reduced pain responses comparable to established analgesics like morphine, suggesting its potential as an alternative treatment for pain management.

Case Studies

- Study on Pain Models : In a controlled study involving rats subjected to formalin-induced pain, administration of the compound resulted in a marked decrease in pain-related behaviors compared to control groups .

- Comparative Analysis with Other Analgesics : A comparative study indicated that while traditional opioids provided rapid relief, this compound offered sustained analgesia without significant side effects typically associated with opioid use .

Data Table: Comparative Efficacy of Analgesics

| Compound Name | Mechanism of Action | Efficacy (Pain Reduction %) | Side Effects |

|---|---|---|---|

| Morphine | Mu receptor agonist | 85% | High |

| Ibuprofen | COX inhibitor | 70% | Moderate |

| This compound | Opioid receptor modulator | 75% | Low |

Future Directions

Given the promising results regarding its analgesic properties, further research is warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.

- Long-term Safety : Evaluating chronic use implications and potential for dependency.

- Clinical Trials : Initiating human trials to confirm efficacy and safety in diverse populations.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)furan-2-carboxamide?

Answer:

The compound can be synthesized via a two-step amidation reaction. First, cyclopentanecarboxylic acid derivatives (e.g., 1-(thiophen-2-yl)cyclopentanecarbonyl chloride) are prepared using thionyl chloride or similar reagents. Second, sequential coupling with aromatic amines (e.g., 2-aminophenol derivatives) and furan-2-carboxylic acid derivatives is performed under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Key steps include:

- Acyl chloride formation : React 1-(thiophen-2-yl)cyclopentanecarboxylic acid with thionyl chloride at 60–80°C for 2–4 hours .

- Amidation : Combine the acyl chloride with 2-aminophenylfuran-2-carboxamide in acetonitrile under reflux (1–2 hours) with stirring. Purification via recrystallization (e.g., chloroform/methanol) yields the final product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- 1H/13C NMR : Confirm connectivity and stereochemistry. Key signals include aromatic protons (δ 6.2–8.5 ppm for furan/thiophene), amide NH (δ 9–12 ppm), and cyclopentane CH2/CH groups (δ 1.5–2.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1670–1645 cm⁻¹) and secondary amide bands (N–H at ~3240–3295 cm⁻¹) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., thiophene-phenyl: 8.5–13.5°) and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions), critical for understanding conformational stability .

Advanced: How do structural conformations (e.g., dihedral angles, hydrogen bonding) influence biological activity in similar carboxamides?

Answer:

- Dihedral angles : In analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) modulate planarity and intermolecular interactions, affecting DNA intercalation or enzyme binding .

- Hydrogen bonding : Weak C–H⋯O/S interactions in crystal packing (e.g., S(6) ring motifs) enhance solubility and stability, which correlate with in vivo bioavailability .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, potentially enhancing genotoxicity, as observed in thiophene carboxanilides .

Advanced: How can researchers address contradictory biological activity data across carboxamide derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro vs. hydroxyl groups) to isolate electronic and steric effects. For example, replacing a nitro group with a methoxy group in N-(2-nitrophenyl)furan-2-carboxamide reduces genotoxicity while retaining antibacterial activity .

- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) to minimize variability. Contradictions may arise from differences in cell lines or assay conditions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA topoisomerases or kinases, resolving discrepancies between in vitro and in vivo results .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility. For example, N-(1-hydroxybutan-2-yl)furan-2-carboxamide derivatives show enhanced bioavailability due to hydrogen-bonding capacity .

- Metabolic stability : Block metabolic hotspots (e.g., cyclopentane methyl groups) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask amide groups with enzymatically cleavable protectors (e.g., acetyl) to enhance membrane permeability .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Analyze binding stability to receptors (e.g., kinases) using software like GROMACS. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors on furan/thiophene rings) using tools like Schrödinger’s Phase .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity data to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.